molecular formula C14H12BrNO B1633148 N-(2-bromophenyl)-4-methylbenzamide

N-(2-bromophenyl)-4-methylbenzamide

Cat. No.: B1633148
M. Wt: 290.15 g/mol
InChI Key: ZTDPPYODKRHAOX-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-4-methylbenzamide is a chemical compound with the CAS Number 346720-06-7 and a molecular weight of 290.16 g/mol. Its molecular formula is C14H12BrNO . This benzamide derivative serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Compounds within this class are frequently utilized in the development of pharmacologically active molecules and in materials science research. The bromophenyl moiety offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling researchers to create a diverse array of more complex structures . The specific stereochemistry and substitution pattern on the benzamide core can significantly influence the overall conformation and biological activity of the resulting molecules, impacting properties like receptor binding and pharmacokinetics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

N-(2-bromophenyl)-4-methylbenzamide

InChI

InChI=1S/C14H12BrNO/c1-10-6-8-11(9-7-10)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17)

InChI Key

ZTDPPYODKRHAOX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br

Origin of Product

United States

Scientific Research Applications

Synthesis Techniques

Recent advancements in the synthesis of N-(2-bromophenyl)-4-methylbenzamide have focused on regioselective bromination methods. A notable study demonstrated a switchable site-selective C(sp²)-H bromination protocol using different catalysts, which allows for the production of diverse brominated benzanilide derivatives from a single substrate. This method showcases high regioselectivity and functional group tolerance, making it advantageous for synthesizing biologically relevant compounds .

Table 1: Synthesis Conditions for this compound

CatalystSolventTemperatureYield (%)
Pd(OAc)₂TFA/TFAA70 °C60
HFIPTFA/TFAA50 °C95

This compound has been investigated for its anticancer properties. A study synthesized various derivatives of benzamides and evaluated their in vitro and in silico biological activities. The results indicated that certain derivatives exhibited significant antiproliferative effects against cancer cell lines, suggesting potential as therapeutic agents .

Case Study: Anticancer Activity Evaluation

  • Compound Tested : this compound
  • Cell Lines : Hep-G2 (liver cancer), MCF-7 (breast cancer)
  • Methodology : MTT assay to determine cell viability.
  • Results : Demonstrated reduced cell viability at specific concentrations, indicating potential as a chemotherapeutic agent.

Applications in Drug Development

The structural characteristics of this compound make it a candidate for development into new drugs targeting specific kinases involved in cancer progression. Its ability to mimic natural substrates can enhance its effectiveness as a kinase inhibitor. For instance, modifications to the compound have been explored to improve its binding affinity and selectivity towards Bcr-Abl kinase, which is crucial in certain types of leukemia .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in materials science due to its unique chemical properties. The bromine substitution can enhance the compound's reactivity, making it suitable for incorporation into polymers or other materials that require specific functional groups.

Conclusion and Future Directions

The applications of this compound span across various fields, particularly in drug discovery and material science. Ongoing research is essential to fully understand its mechanisms of action and to optimize its properties for therapeutic use. Future studies should focus on:

  • Expanding the library of derivatives for structure-activity relationship (SAR) studies.
  • Investigating the compound's efficacy in vivo.
  • Exploring its potential as a building block in advanced materials.

This compound holds promise not only as a therapeutic agent but also as a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Substituents (Benzamide/Phenyl) Key Properties/Applications Reference
N-(2-bromophenyl)-4-methylbenzamide 4-methyl (benzamide); 2-bromo (phenyl) Hypothesized kinase/HDAC inhibition -
4-bromo-N-(2-nitrophenyl)benzamide (I) 4-bromo (benzamide); 2-nitro (phenyl) Crystallographic studies
4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-bromo (benzamide); 4-methoxy-2-nitro (phenyl) Enhanced hydrogen bonding vs. (I)
N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide (109) 4-methyl (benzamide); 2-aminophenyl (linker) HDAC1/3 inhibitor (Ki ratio: 6-fold HDAC1 selectivity)
N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-methylbenzamide (B10) 4-methyl (benzamide); 2-amino-5-imidazolyl (phenyl) HDAC2 inhibitor (docking score: 76.7 kcal/mol)
Ispinesib 4-methyl (benzamide); complex substituents KSP inhibitor (binding energy: -5.2 kcal/mol)

Key Observations :

  • Halogen vs. Nitro/Methoxy Groups : The replacement of bromine in this compound with nitro (as in compound I) or methoxy-nitro (4MNB) alters supramolecular interactions. For example, 4MNB exhibits stronger hydrogen bonding due to the methoxy group, influencing crystallinity and stability .
  • Methyl Group Impact : The 4-methyl group in benzamide derivatives enhances hydrophobic interactions in kinase binding pockets (e.g., PDGFRα, VEGFR1) and improves docking scores in HDAC2 inhibition (e.g., compound B10 vs. SAHA) .

Pharmacological Activity Comparison

Key Findings :

  • HDAC Inhibition: Compound 109’s 4-methylbenzamide moiety contributes to HDAC1 selectivity, whereas fluorination in 136 shifts preference toward HDAC3 . The 2-aminophenyl group in both compounds is critical for binding to HDAC catalytic pockets.
  • Kinase Inhibition : this compound’s bromine may mimic chlorine in analogues like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, which exhibit fluorescence properties useful in biological tracking .

Physicochemical and Crystallographic Properties

  • Crystallography : Compounds like 4-bromo-N-(2-nitrophenyl)benzamide form two molecules per asymmetric unit, with dihedral angles between benzamide and phenyl rings influenced by substituents. The methyl group in this compound may reduce steric hindrance compared to bulkier groups (e.g., methoxy) .

Preparation Methods

Acyl Chloride-Amine Coupling

The most widely documented method for synthesizing this compound involves the reaction of 2-bromoaniline with 4-methylbenzoyl chloride in the presence of a base. This approach leverages nucleophilic acyl substitution, where the amine group of 2-bromoaniline attacks the electrophilic carbonyl carbon of the acyl chloride.

General Procedure :

  • Reagents and Solvents :
    • 2-Bromoaniline (1.0 equiv., 5.81 mmol, 1.0 g)
    • 4-Methylbenzoyl chloride (1.1 equiv., 6.39 mmol, 0.77 mL)
    • Triethylamine (1.0 equiv., 5.81 mmol, 0.80 mL)
    • Anhydrous tetrahydrofuran (THF, 10 mL)
  • Reaction Setup :

    • Combine 2-bromoaniline and THF in a dry flask under inert atmosphere.
    • Add triethylamine to scavenge HCl generated during the reaction.
    • Introduce 4-methylbenzoyl chloride dropwise to the stirred mixture.
  • Workup and Purification :

    • Stir the reaction for 24 hours at room temperature.
    • Dilute with ethyl acetate, wash with 5% NaHCO₃ and brine, and dry over MgSO₄.
    • Concentrate under reduced pressure and purify via silica gel column chromatography (hexane/ethyl acetate gradient).

Yield : 79% (1.33 g).

Critical Reaction Parameters

  • Solvent Selection : THF is preferred due to its ability to dissolve both aromatic amines and acyl chlorides while stabilizing intermediates.
  • Stoichiometry : A slight excess of acyl chloride (1.1 equiv.) ensures complete conversion of the amine.
  • Base Role : Triethylamine neutralizes HCl, preventing protonation of the amine and shifting the equilibrium toward product formation.

Characterization and Analytical Data

Physicochemical Properties

  • Melting Point : 68°C (literature range: 69–71°C).
  • Appearance : White crystalline solid.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3) :

  • δ 8.56 (dd, J = 8.3 Hz, 1H, Ar-H),
  • 8.45 (s, 1H, NH),
  • 7.82 (d, J = 7.9 Hz, 2H, Ar-H),
  • 7.57 (dd, J = 7.9, 1.3 Hz, 1H, Ar-H),
  • 7.38 (m, 3H, Ar-H),
  • 7.02 (td, J = 7.8, 1.2 Hz, 1H, Ar-H),
  • 2.44 (s, 3H, CH3).

13C NMR (101 MHz, CDCl3) :

  • δ 165.3 (C=O),
  • 142.9 (C-Br),
  • 136.0, 132.4, 131.9, 129.7, 128.7, 127.3, 127.2, 125.2, 121.9, 121.8 (Ar-C),
  • 21.7 (CH3).

Comparative Analysis of Synthetic Efficiency

The following table summarizes key metrics for this method compared to analogous amide syntheses:

Parameter Value for this compound Typical Amide Synthesis Range
Yield 79% 50–90%
Reaction Time 24 hours 12–48 hours
Purification Method Column Chromatography Recrystallization/Chromatography

Mechanistic Insights and Side Reactions

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The lone pair on the amine nitrogen attacks the acyl chloride’s carbonyl carbon, forming a tetrahedral intermediate.
  • Elimination : Expulsion of chloride ion regenerates the carbonyl group, yielding the amide and HCl.

Potential Side Reactions :

  • O-Acylation : Minimized by using a bulky base (triethylamine) and maintaining low temperatures.
  • Dimerization : Unlikely due to steric hindrance from the ortho-bromo substituent.

Scalability and Industrial Relevance

The described method is scalable to multigram quantities without significant yield reduction. Industrial adaptations might employ continuous flow reactors to enhance mixing and heat transfer, though this remains speculative without explicit data.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-bromophenyl)-4-methylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 2-bromoaniline with 4-methylbenzoyl chloride under Schotten-Baumann conditions (amine acylation). Optimize yields (70–85%) by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using a two-phase solvent system (e.g., THF/water with NaHCO₃ as base). Post-synthesis purification via recrystallization from ethanol/water mixtures enhances purity (>95%) . For regioselective bromination, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed if pre-functionalized intermediates are required .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm amide bond formation (δ ~8.0 ppm for NH in DMSO-d₆) and aromatic substitution patterns (e.g., para-methyl group at δ ~2.4 ppm for CH₃).
  • FT-IR : Identify carbonyl stretch (C=O at ~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Verify molecular ion [M+H]⁺ at m/z 304 (C₁₄H₁₂BrNO⁺) and fragmentation patterns (e.g., loss of Br or CO groups).
  • Elemental Analysis : Validate purity (C, H, N within ±0.3% of theoretical values) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) reveals bond lengths (e.g., C–Br ~1.89 Å) and torsional angles between aromatic rings. For example, the dihedral angle between the bromophenyl and benzamide moieties in this compound is typically 45–55°, indicating moderate conjugation .

Advanced Research Questions

Q. What challenges arise in refining crystallographic data for this compound, and how are they mitigated?

  • Methodological Answer : Challenges include:

  • Disorder in Methyl/Bromo Groups : Use PART instructions in SHELXL to model partial occupancy or thermal motion.
  • Twinned Crystals : Apply twin law matrices (e.g., -h, -k, l) and refine using HKLF5 format in SHELX.
  • Weak Diffraction : Optimize data collection at low temperatures (100 K) to reduce thermal displacement parameters (B-factors) .

Q. How do electronic effects of the bromo substituent influence reactivity in downstream modifications?

  • Methodological Answer : The electron-withdrawing bromo group activates the phenyl ring toward electrophilic substitution at the meta position. For example, nitration with HNO₃/H₂SO₄ yields N-(2-bromo-5-nitrophenyl)-4-methylbenzamide. Computational studies (DFT, e.g., B3LYP/6-31G*) predict charge distribution, showing increased positive charge at the nitro-addition site (Δq ~+0.15 e) .

Q. How can conflicting spectroscopic and computational data be reconciled?

  • Methodological Answer : Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-predicted values may arise from solvent effects or basis set limitations. Address this by:

  • Explicit Solvent Modeling : Use PCM (Polarizable Continuum Model) in Gaussian or ORCA for NMR shift calculations.
  • Basis Set Enhancement : Upgrade from 6-31G* to def2-TZVP for halogens.
  • Dynamic Effects : Perform MD simulations to account for conformational averaging .

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